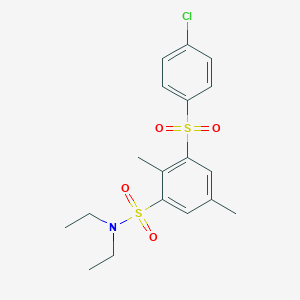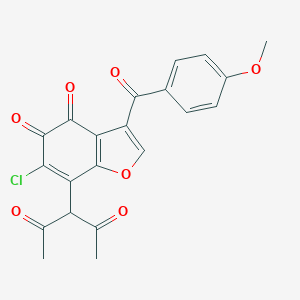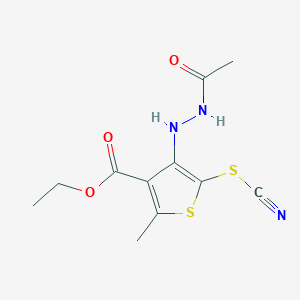
3-(4-Chloro-benzenesulfonyl)-N,N-diethyl-2,5-dimethyl-benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chloro-benzenesulfonyl)-N,N-diethyl-2,5-dimethyl-benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly referred to as CDBS and has a molecular formula of C18H22ClNO3S2.
Mecanismo De Acción
The mechanism of action of CDBS is not fully understood. However, it is believed to act as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in many physiological processes. CDBS has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
CDBS has been shown to have various biochemical and physiological effects. Inhibition of carbonic anhydrase by CDBS can lead to a decrease in the production of bicarbonate ions, which can affect pH regulation in the body. CDBS has also been shown to induce apoptosis in cancer cells, leading to cell death. Additionally, CDBS has been shown to inhibit angiogenesis, which is the process of new blood vessel formation, thereby reducing tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CDBS has several advantages for lab experiments, including its high purity and stability. However, CDBS is a relatively new compound, and its synthesis method is complex, which can limit its availability and increase its cost. Additionally, CDBS has not been extensively studied in vivo, which limits its potential applications in the field of medicine.
Direcciones Futuras
There are several future directions for the study of CDBS. One potential direction is to further investigate its potential use as an anti-inflammatory agent. Additionally, the development of new synthesis methods for CDBS could increase its availability and decrease its cost. Further studies on the mechanism of action of CDBS could also lead to the development of more effective cancer treatments. Finally, the use of CDBS as a precursor to synthesize sulfonamide-based polymers could have potential applications in the field of materials science.
Métodos De Síntesis
CDBS can be synthesized through a multistep process involving the reaction of 4-chlorobenzenesulfonyl chloride with 2,5-dimethyl-N,N-diethylaniline. The resulting product is then further reacted with sodium hydroxide to produce CDBS. The synthesis method of CDBS has been optimized to increase yield and purity.
Aplicaciones Científicas De Investigación
CDBS has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, CDBS has been shown to have antitumor activity against various cancer cell lines. It has also been studied for its potential use as an anti-inflammatory agent. In biochemistry, CDBS has been used as a tool to study the role of sulfonamides in enzyme inhibition. In materials science, CDBS has been used as a precursor to synthesize sulfonamide-based polymers.
Propiedades
Nombre del producto |
3-(4-Chloro-benzenesulfonyl)-N,N-diethyl-2,5-dimethyl-benzenesulfonamide |
|---|---|
Fórmula molecular |
C18H22ClNO4S2 |
Peso molecular |
416 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)sulfonyl-N,N-diethyl-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C18H22ClNO4S2/c1-5-20(6-2)26(23,24)18-12-13(3)11-17(14(18)4)25(21,22)16-9-7-15(19)8-10-16/h7-12H,5-6H2,1-4H3 |
Clave InChI |
XSDJMHAXHCBSIU-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC(=CC(=C1C)S(=O)(=O)C2=CC=C(C=C2)Cl)C |
SMILES canónico |
CCN(CC)S(=O)(=O)C1=CC(=CC(=C1C)S(=O)(=O)C2=CC=C(C=C2)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl (4E)-1,2-dimethyl-4-[(4-nitrophenyl)hydrazinylidene]-5-oxoindole-3-carboxylate](/img/structure/B273643.png)
![3-Benzoylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B273644.png)



![N,N-dibenzyl-2-(2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethanamine](/img/structure/B273655.png)
![Ethyl 5-(4-methylphenyl)sulfonyloxy-2-[(4-methylpiperazin-1-yl)methyl]-1-phenylindole-3-carboxylate](/img/structure/B273656.png)
![ethyl 2-amino-1-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-3-carboxylate](/img/structure/B273659.png)


![3-(phenylsulfanyl)-2,3,8,9,10,11-hexahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione](/img/structure/B273665.png)

